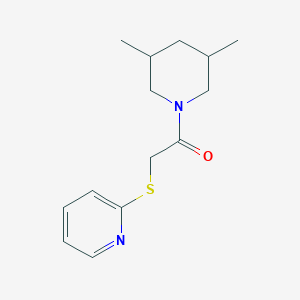
1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMPS and is a member of the piperidine family of compounds. DMPS is widely used in scientific research due to its unique properties and ability to interact with various biological systems.
Wirkmechanismus
DMPS exerts its biological effects through the formation of stable complexes with heavy metals, such as mercury and lead. These complexes are then excreted from the body, reducing the toxic effects of these metals. DMPS has also been shown to increase the levels of glutathione, an important antioxidant in the body, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DMPS has been shown to have a variety of biochemical and physiological effects. In addition to its chelating properties, DMPS has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications. DMPS has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DMPS has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and stored. DMPS is also relatively non-toxic, making it a safe compound to use in laboratory settings. However, DMPS has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with other biological processes.
Zukünftige Richtungen
There are several potential future directions for research on DMPS. One area of interest is the development of more efficient synthesis methods for DMPS. Another area of research is the investigation of DMPS as a potential therapy for various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of DMPS, which may lead to the development of new therapeutic strategies.
Synthesemethoden
DMPS can be synthesized through a variety of methods, including the reaction of 2-bromopyridine with 3,5-dimethylpiperidine in the presence of a suitable base. The resulting product is then treated with thioacetic acid to yield the final product, 1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone.
Wissenschaftliche Forschungsanwendungen
DMPS has a wide range of applications in scientific research, including its use as a chelating agent for heavy metal detoxification, a treatment for mercury toxicity, and as a potential therapy for various neurological disorders. DMPS has also been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-11-7-12(2)9-16(8-11)14(17)10-18-13-5-3-4-6-15-13/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIIHHSPRFKKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7498268.png)
![1-methyl-6-oxo-N-[3-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7498269.png)
![1-benzyl-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]triazole-4-carboxamide](/img/structure/B7498270.png)
![[4-(3-Aminopyrazine-2-carbonyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7498283.png)
![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
![6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
![2-(1-adamantyl)-N-[2-oxo-2-[(2-oxo-3H-1,3-benzoxazol-5-yl)amino]ethyl]acetamide](/img/structure/B7498305.png)
![Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate](/img/structure/B7498308.png)
![N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7498312.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498314.png)
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)